Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amino group, and a chlorine atom on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate typically involves the following steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, is first nitrated to introduce a nitro group at the meta position relative to the chlorine atom. This is followed by reduction of the nitro group to an amino group.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions, especially with strong nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In deprotection reactions, the Boc group is cleaved under acidic conditions, generating a free amine. The ester hydrolysis reaction involves the cleavage of the ester bond to form a carboxylic acid and methanol.
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also features a Boc-protected amino group and an ester functional group but differs in the substitution pattern on the benzene ring.
4-((tert-butoxycarbonyl)amino)methyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Contains a Boc-protected amino group and a hydroxymethyl group on the benzene ring.
Uniqueness: Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is unique due to the presence of both a Boc-protected amino group and a chlorine atom on the benzene ring, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCMQMONWSBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140542 | |
Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260650-61-0 | |
Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260650-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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